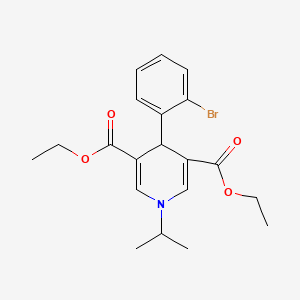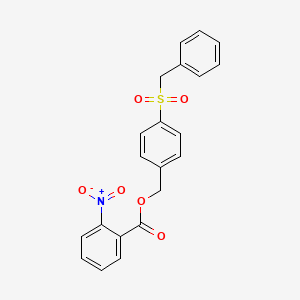![molecular formula C18H14N2O7 B3629022 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid CAS No. 709006-59-7](/img/structure/B3629022.png)
4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid
Overview
Description
4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group and a dioxoisoindolyl moiety
Mechanism of Action
Target of Action
It is known that this compound acts as a photo-cleavable linker . Photo-cleavable linkers are typically used in the field of drug delivery, where they can be cleaved by light to release a bound molecule, such as a drug or a peptide .
Mode of Action
The compound interacts with its targets through a process known as photo-cleavage . This process involves the absorption of light, which provides the energy needed to break a chemical bond within the compound. This results in the release of the molecule that was originally bound to the photo-cleavable linker .
Biochemical Pathways
The action of photo-cleavable linkers can influence various biochemical pathways depending on the molecule that is released upon photo-cleavage .
Pharmacokinetics
The use of photo-cleavable linkers can potentially enhance the bioavailability of the released molecule, as the linker can be designed to improve the solubility, stability, and cellular uptake of the molecule .
Result of Action
The molecular and cellular effects of the compound’s action depend on the molecule that is released upon photo-cleavage . For instance, if a cytotoxic peptide is released, it could lead to cell death .
Action Environment
Environmental factors such as the intensity and wavelength of the light used for photo-cleavage can influence the compound’s action, efficacy, and stability . For instance, a higher light intensity can lead to a faster rate of photo-cleavage, thereby releasing the bound molecule more quickly .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nitrophenol group may participate in electron transfer reactions, while the isoindole group could potentially interact with proteins through pi-pi stacking interactions . The butanoic acid group could form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structure, it could potentially influence cell function by interacting with various cellular components. For instance, it could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Given its structure, it could potentially interact with various enzymes or cofactors .
Transport and Distribution
It could potentially interact with various transporters or binding proteins .
Subcellular Localization
Given its structure, it could potentially be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with phthalic anhydride to form the intermediate 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitro derivative with additional oxygen functionalities.
Scientific Research Applications
4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Uniqueness
4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenoxy and dioxoisoindolyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c21-16(22)5-2-8-19-17(23)14-7-6-13(10-15(14)18(19)24)27-12-4-1-3-11(9-12)20(25)26/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPJYDYZHVQFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3628941.png)
![4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3628968.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B3628971.png)
![N-{4'-methyl-2-[(2-phenylethyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3628979.png)

![2-methyl-N-[3-[4-methyl-5-(2-oxopropylsulfanyl)-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B3629001.png)

![2-(4-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3629012.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(methoxymethyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3629020.png)
![2-[(3-bromobenzyl)oxy]-N-(2-cyanophenyl)benzamide](/img/structure/B3629021.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide](/img/structure/B3629026.png)
![ethyl 3-(anilinocarbonyl)-2-[(4-morpholinylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3629038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4,5-dimethyl-1,3-thiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B3629039.png)
![N-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B3629046.png)
